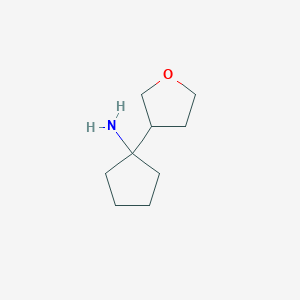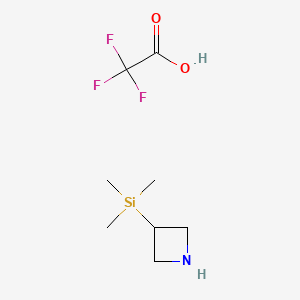
3-(Trimethylsilyl)azetidine,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trimethylsilyl)azetidine, trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful in various chemical transformations Trifluoroacetic acid is a strong acid commonly used in organic synthesis and as a solvent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)azetidine typically involves the functionalization of azetidine rings. One common method is the cross-coupling reaction using palladium catalysts and phosphine ligands. For example, starting from 3-iodo-azetidine, an azetidine-zinc complex can be generated, which then undergoes cross-coupling to form the desired product .
Industrial Production Methods
Industrial production methods for 3-(Trimethylsilyl)azetidine, trifluoroacetic acid are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
3-(Trimethylsilyl)azetidine, trifluoroacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to its strained structure.
Ring-Opening Reactions: The strained azetidine ring can be opened under certain conditions, leading to the formation of linear or branched products.
Cross-Coupling Reactions: As mentioned earlier, cross-coupling reactions using palladium catalysts are common for functionalizing the azetidine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Phosphine Ligands: Often employed in conjunction with palladium catalysts.
Nucleophiles: Used in substitution reactions to attack the azetidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield various substituted azetidines, while ring-opening reactions can produce linear or branched amines.
科学的研究の応用
3-(Trimethylsilyl)azetidine, trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Used in various industrial processes, including catalysis and material science.
作用機序
The mechanism of action of 3-(Trimethylsilyl)azetidine, trifluoroacetic acid involves its reactivity due to the strained azetidine ring and the presence of the trimethylsilyl and trifluoroacetic acid groups. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations. The trimethylsilyl group can act as a protecting group, while the trifluoroacetic acid can provide acidic conditions for various reactions .
類似化合物との比較
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle without the trimethylsilyl and trifluoroacetic acid groups.
3-Iodo-azetidine: A precursor used in the synthesis of 3-(Trimethylsilyl)azetidine.
Trimethylsilyl Trifluoroacetate: A compound containing the trimethylsilyl and trifluoroacetic acid groups but lacking the azetidine ring.
Uniqueness
3-(Trimethylsilyl)azetidine, trifluoroacetic acid is unique due to the combination of the strained azetidine ring with the trimethylsilyl and trifluoroacetic acid groups.
特性
分子式 |
C8H16F3NO2Si |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
azetidin-3-yl(trimethyl)silane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H15NSi.C2HF3O2/c1-8(2,3)6-4-7-5-6;3-2(4,5)1(6)7/h6-7H,4-5H2,1-3H3;(H,6,7) |
InChIキー |
VECYOCJAYGUSFH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1CNC1.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate](/img/structure/B13560800.png)

![[2-(Aminomethyl)cyclohexyl]methanol](/img/structure/B13560812.png)
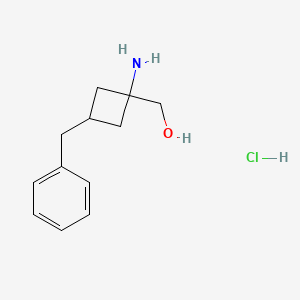
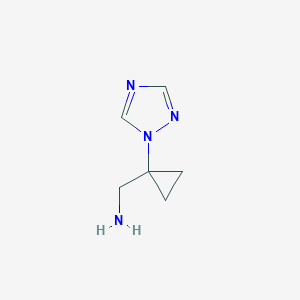

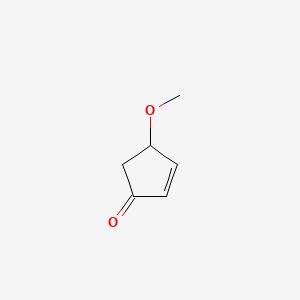
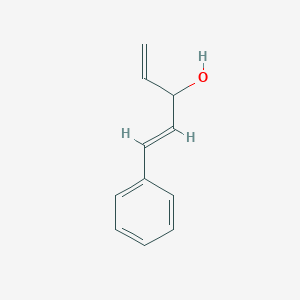
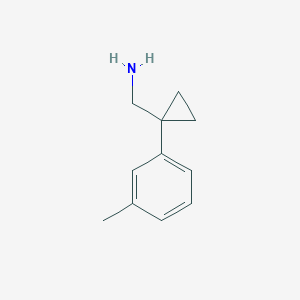
![Tert-butyl6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13560851.png)
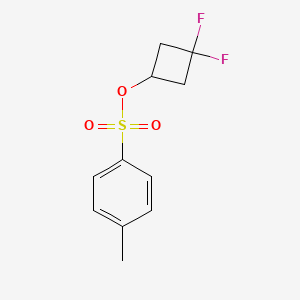
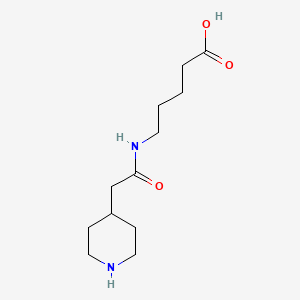
![2-oxo-2-(thiophen-2-yl)ethyl 2-{[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B13560870.png)
